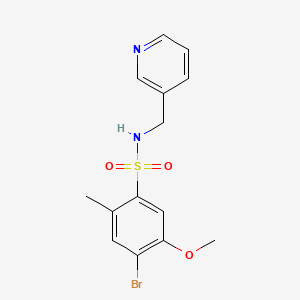

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-10-6-12(15)13(20-2)7-14(10)21(18,19)17-9-11-4-3-5-16-8-11/h3-8,17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVNJEFDFWHAJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CN=CC=C2)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

-

Methoxylation: : The methoxy group is introduced via a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

-

Sulfonamide Formation: : The sulfonamide group is formed by reacting the brominated and methoxylated benzene derivative with pyridin-3-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the sulfonamide group to a sulfonic acid or a sulfide.

Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Conversion to hydroxyl or carbonyl derivatives.

Reduction: Formation of sulfonic acids or sulfides.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Research indicates that this compound exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have shown that 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has significant antimicrobial properties. It demonstrates effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells. Mechanistic studies reveal that it triggers oxidative stress and mitochondrial dysfunction, leading to increased levels of reactive oxygen species within the cells. In vitro studies have shown IC50 values ranging from 15 to 25 µM across different cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

- Antimicrobial Evaluation : A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microbial isolates. The results indicated promising antimicrobial effects, particularly against resistant strains of bacteria.

- Anticancer Activity Study : A peer-reviewed study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent decrease in cell viability and revealing its mechanism involving caspase-dependent apoptosis.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can mimic the natural substrate of enzymes, binding to the active site and inhibiting enzyme activity.

Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their function and activity.

Pathways Involved: It may affect signaling pathways by inhibiting key enzymes involved in cellular processes such as metabolism, cell division, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues share the sulfonamide core but vary in substituents, influencing their physicochemical and biological properties. Key comparisons include:

Key Observations

Substituent Effects on Activity :

- Electron-withdrawing groups (e.g., F in ) enhance polarity but may reduce cell permeability.

- Bulky substituents (e.g., triazole-thioether in ) likely improve target selectivity but reduce solubility.

- Pyridine/pyrimidine moieties (e.g., ) facilitate π-π stacking with aromatic residues in enzymes or receptors.

Biological Performance: Compound 18 () outperforms the target compound in cytotoxicity (IC50 = 35–90 μg/mL vs. However, both are less active than 5-fluorouracil (5-FU), a standard chemotherapeutic agent . Docking scores (Gold Score = 78–87 for related sulfonamides in ) suggest moderate affinity for PPARγ, a nuclear receptor target .

Synthetic Accessibility :

- The target compound’s synthesis is inferred to follow routes similar to (pyridine-mediated sulfonamide coupling) but requires optimization for yield and purity.

Crystallographic and Computational Insights

- N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide (–12) crystallizes in a monoclinic system (space group P21/c, V = 1308.5 ų), with bond lengths and angles consistent with sulfonamide geometry .

- Computational studies on sulfonamide Schiff bases (e.g., ) highlight the role of azomethine linkages in stabilizing ligand-protein interactions via H-bonding and charge transfer .

Biological Activity

4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The synthetic route often includes the bromination of methoxy-substituted benzene derivatives followed by the introduction of the pyridine moiety through nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated across multiple studies, focusing on its anticancer, antibacterial, and antifungal properties. Below is a summary of its activities:

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For instance, in cancer cell lines, it has been shown to induce apoptosis via the activation of the p53 pathway and caspase cascade, leading to cell death. Flow cytometry assays have confirmed that these actions are dose-dependent, indicating a robust mechanism of action against cancer cells.

Case Studies

-

Antitumor Activity :

A study conducted on MCF-7 and HeLa cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values in the micromolar range. The compound was noted to activate apoptotic pathways, as evidenced by increased levels of p53 and cleaved caspase-3 in treated cells . -

Antibacterial Properties :

In vitro tests revealed that this compound showed moderate antibacterial activity against various Gram-positive bacteria. The presence of halogen substituents, such as bromine, was correlated with enhanced bioactivity, suggesting that structural modifications could further improve efficacy against resistant strains . -

Antifungal Activity :

The antifungal efficacy was assessed against several strains, showing variable results depending on the specific fungal species tested. Further optimization of the compound's structure may enhance its antifungal properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-5-methoxy-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

- Methoxy group introduction via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling) .

- Pyridinylmethylamine attachment through reductive amination or SN2 displacement, requiring anhydrous solvents like DMF or THF .

- Optimization focuses on solvent polarity, catalyst selection (e.g., Pd for coupling), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between aromatic rings) .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridine ring protons at 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ peak at m/z 425.03) .

Q. What solubility challenges are associated with this compound, and how can they be addressed in biological assays?

- Methodological Answer :

- Low aqueous solubility due to hydrophobic groups (bromine, methyl) requires co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80) .

- Solubility can be enhanced via salt formation (e.g., sodium sulfonate derivatives) or nanoformulation .

Advanced Research Questions

Q. How does the bromine substituent influence binding affinity to biological targets, and what computational tools validate these interactions?

- Methodological Answer :

- Bromine’s electron-withdrawing effect enhances π-stacking with aromatic residues in enzymes (e.g., kinases).

- Molecular docking (AutoDock Vina) : Predicts binding modes using crystal structures from Protein Data Bank (PDB) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to rationalize halogen bonding .

Q. What crystallographic data exist for this compound, and how do structural parameters correlate with bioactivity?

- Methodological Answer :

- Single-crystal X-ray diffraction reveals:

- Torsional angles : Pyridine ring tilt (~15° relative to benzene) affects target accessibility .

- Hydrogen bonding : Sulfonamide NH forms H-bonds with active-site residues (e.g., Asp/Glu in carbonic anhydrase) .

- Bioactivity correlation: Planar conformation improves membrane permeability, while bulky substituents reduce off-target binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antitumor potential?

- Methodological Answer :

- Analog synthesis : Replace bromine with Cl/I or methoxy with ethoxy to assess electronic effects .

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; IC50 values guide potency .

- Pharmacokinetic profiling : Microsomal stability assays (CYP450 enzymes) and logP measurements refine bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.